

In-Depth Technical Guide: Crystal Structure Analysis of Nickel(II) Perchlorate Hexahydrate

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Compound of Interest

Compound Name: Nickel(II) perchlorate hexahydrate

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This guide provides a comprehensive technical overview of the crystal structure of **nickel(II) perchlorate hexahydrate**, $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$. It is intended to serve as a detailed resource, presenting crystallographic data, experimental methodologies, and a logical workflow for its structural analysis.

Introduction

Nickel(II) perchlorate hexahydrate is an inorganic salt that exists as blue-green crystals.^[1] An understanding of its three-dimensional atomic arrangement is crucial for various applications, including its use as a precursor in the synthesis of nickel-containing coordination complexes and materials. This document summarizes the key findings from the crystallographic analysis of this compound.

Crystallographic Data

The crystal structure of **nickel(II) perchlorate hexahydrate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal system with the space group $\text{P}6/\text{mmm}$. This high symmetry indicates a well-ordered crystalline lattice. The key crystallographic data are summarized in the table below.

Parameter	Value
Chemical Formula	<chem>Ni(ClO4)2·6H2O</chem>
Formula Weight	365.69 g/mol
Crystal System	Hexagonal
Space Group	P6/mmm (No. 191)
Unit Cell Dimensions	$a = 7.69 \text{ \AA}$, $c = 5.23 \text{ \AA}$
Volume	267.8 \AA^3
Z (Formula units per unit cell)	1
Density (calculated)	2.26 g/cm ³
Coordination Environment of Ni ²⁺	Octahedral <chem>[Ni(H2O)6]2+</chem>

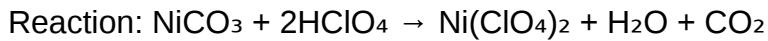
Note: The detailed atomic coordinates, bond lengths, and bond angles are based on the structural study by Le Borgne & Weigel (1972). Due to the limitations of accessing the full publication, the complete set of these parameters is not provided here.

Experimental Protocols

The determination of the crystal structure of **nickel(II) perchlorate hexahydrate** involves a series of well-defined experimental procedures.

Synthesis and Crystallization

Single crystals of **nickel(II) perchlorate hexahydrate** suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated aqueous solution of the salt. The process begins with the synthesis of nickel(II) perchlorate by reacting nickel(II) carbonate or nickel(II) hydroxide with a stoichiometric amount of perchloric acid.



The resulting solution is carefully filtered to remove any impurities and then allowed to stand at room temperature. Slow evaporation of the solvent encourages the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction

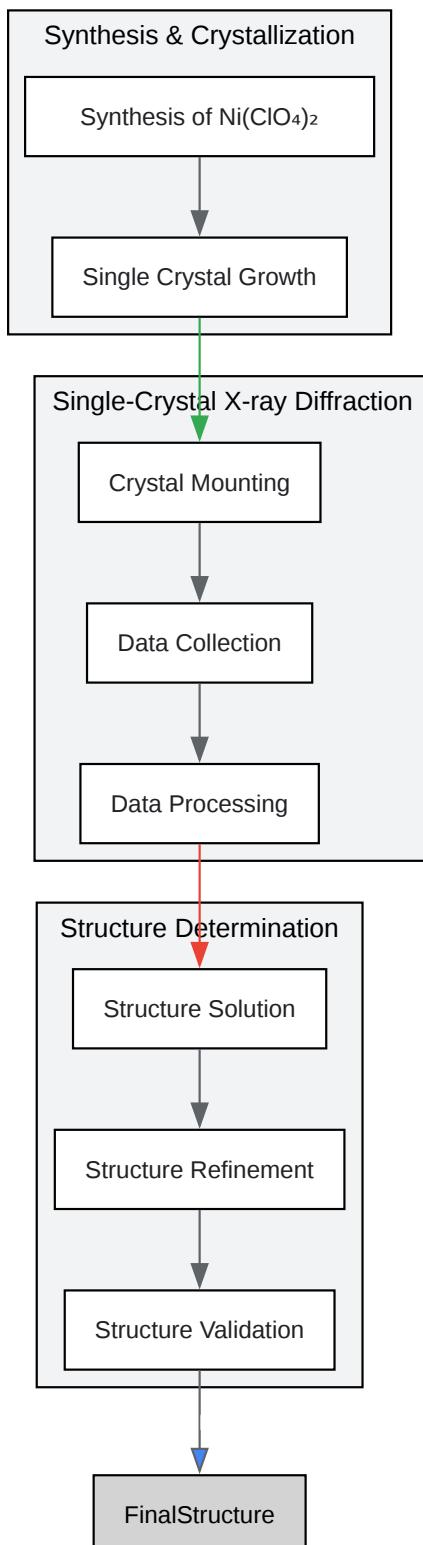
The core of the structural analysis is single-crystal X-ray diffraction.[\[2\]](#) This non-destructive technique provides precise information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.[\[2\]](#)

- a) Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture.
- b) Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal.[\[3\]](#) As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal.
- c) Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. These data are then used to calculate the dimensions of the unit cell. An absorption correction is applied to account for the absorption of X-rays by the crystal.
- d) Structure Solution and Refinement: The Patterson or direct methods are employed to solve the "phase problem" and obtain an initial model of the crystal structure. This model is then refined using least-squares methods, typically with software such as SHELXL.[\[4\]](#)[\[5\]](#) The refinement process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Workflow and Visualization

The logical flow of the crystal structure analysis is depicted in the following diagram.

Crystal Structure Analysis Workflow

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Caption: Workflow for the determination of the crystal structure of **nickel(II) perchlorate hexahydrate**.

This workflow illustrates the progression from the initial synthesis of the compound to the final validated crystal structure. Each step is critical for obtaining accurate and reliable crystallographic data.

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